

6-Fluoropyridine-2-boronic acid CAS number and properties

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Compound of Interest

Compound Name: **6-Fluoropyridine-2-boronic acid**

Cat. No.: **B1322907**

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An In-depth Technical Guide to **6-Fluoropyridine-2-boronic acid** for Researchers and Drug Development Professionals

Introduction

6-Fluoropyridine-2-boronic acid is a key organoboron compound utilized extensively in medicinal chemistry and materials science. Its structure, featuring a fluorinated pyridine ring coupled with a boronic acid moiety, makes it a valuable building block in synthetic organic chemistry. The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen significantly influences the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel pharmaceuticals. Boronic acids are recognized for their versatile reactivity, stability, and low toxicity, and their degradation to boric acid is considered environmentally benign.^[1]

Core Properties and Specifications

The fundamental properties of **6-Fluoropyridine-2-boronic acid** are summarized below. This data is critical for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	916176-61-9	[2] [3] [4]
Chemical Formula	C ₅ H ₅ BFNO ₂	[2] [3] [4]
Molecular Weight	140.91 g/mol	[4] [5]
IUPAC Name	(6-Fluoropyridin-2-yl)boronic acid	[3]
Synonyms	6-Fluoropyridine-2-boronic acid, (6-Fluoro-2-pyridyl)boronic acid, B-(6-Fluoro-2-pyridinyl)-boronic acid	[3]
Physical State	Solid	[5]
MDL Number	MFCD08705713	[2] [4]
PubChem CID	22832111	[2]

Applications in Drug Discovery and Development

Boronic acids are pivotal in the synthesis of complex organic molecules that form the core of new drug candidates.[\[6\]](#) The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, heavily relies on boronic acid substrates.[\[7\]](#)[\[8\]](#)

6-Fluoropyridine-2-boronic acid is particularly significant for several reasons:

- Bioisosterism: Boronic acids are considered bioisosteres of carboxylic acids, allowing them to interact with biological targets.[\[1\]](#)
- Pharmaceutical Scaffolding: The 2-substituted pyridine motif is a common scaffold in numerous natural products and pharmaceutically active compounds.[\[9\]](#)
- Enhanced Pharmacokinetics: The incorporation of fluorine into drug candidates can improve key properties such as metabolic stability, bioavailability, and binding affinity.[\[6\]](#)[\[8\]](#) The strong carbon-fluorine bond is resistant to enzymatic degradation, which can lead to an improved in-vivo half-life.[\[8\]](#)

This reagent is therefore highly valued for creating diverse chemical libraries for high-throughput screening and for the targeted synthesis of molecules in oncology, virology, and other therapeutic areas.[\[6\]](#)[\[10\]](#)

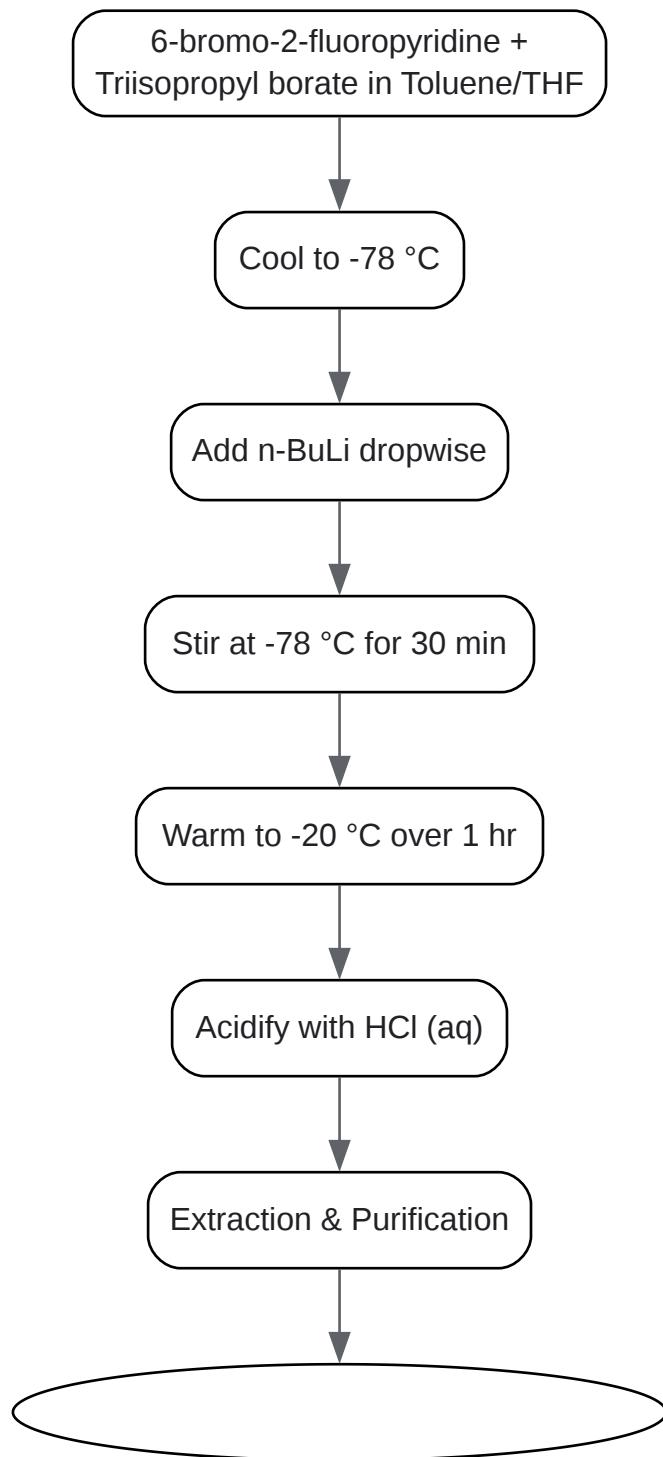
Experimental Protocols

Synthesis of 6-Fluoropyridine-2-boronic acid

The synthesis of heteroaryl boronic acids often involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester at low temperatures.[\[1\]](#) The following is a representative protocol adapted from the synthesis of a similar compound, 2-fluoropyridine-4-boronic acid.[\[11\]](#)

Reaction:

- Dissolve 6-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) dropwise over 30 minutes, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
- Allow the reaction to slowly warm to -20 °C over one hour.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by acidifying the mixture to pH 2 with aqueous HCl (e.g., 3N HCl).
- Stir the mixture at room temperature for 15 minutes.
- Perform a liquid-liquid extraction using ethyl acetate and water.
- Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the solid product.



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Caption: Synthesis workflow for **6-Fluoropyridine-2-boronic acid**.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.[12] The following is a general and robust protocol for the cross-coupling of **6-Fluoropyridine-2-boronic acid** with an aryl halide. The difficulty in coupling 2-pyridyl nucleophiles often stems from slow transmetalation and rapid protodeboronation; specific conditions are chosen to mitigate these issues.[9][13]

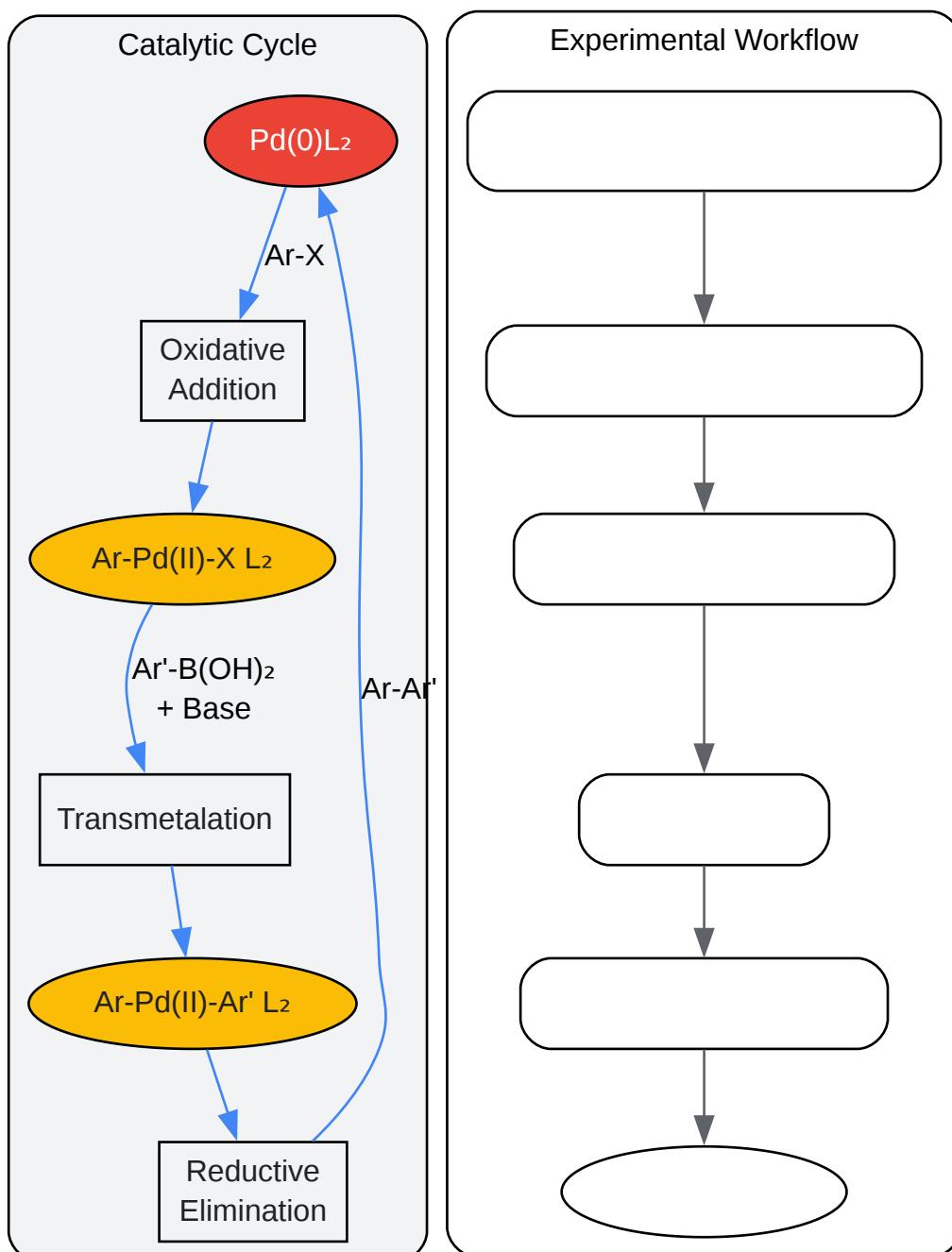
Materials:

- Aryl halide (e.g., Aryl Bromide) (1.0 equiv)
- **6-Fluoropyridine-2-boronic acid** (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)[13]
- Ligand (if required, e.g., SPhos, XPhos) (2-4 mol%)[13]
- Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[13]
- Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)[13][14]

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide, **6-Fluoropyridine-2-boronic acid**, and the base.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.
- Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if using a two-part system).
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[9][14]
- Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide starting material is fully consumed.

- Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under vacuum. Purify the crude residue by flash column chromatography on silica gel to obtain the final 2-arylpyridine product.[14]



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Caption: Suzuki-Miyaura cross-coupling catalytic cycle and workflow.

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